4,4'-[(5-chloro-2-hydroxyphenyl)methanediyl]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)
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Overview
Description
4-[(5-chloro-2-hydroxyphenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol is a complex organic compound that features multiple functional groups, including hydroxyl, chloro, and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-chloro-2-hydroxyphenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol typically involves multi-step organic reactions. One possible synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone under acidic conditions.
Introduction of the chloro and hydroxyl groups: Chlorination and hydroxylation can be performed using reagents such as thionyl chloride and sodium hydroxide, respectively.
Coupling reactions: The final compound can be synthesized by coupling the intermediate products using a catalyst like palladium in a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted derivatives with amines or thiols.
Scientific Research Applications
Chemistry
In organic chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It could be screened for activity against various biological targets.
Medicine
Due to its potential biological activity, this compound might be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The exact mechanism of action for this compound would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors, modulating their activity. The presence of hydroxyl and chloro groups suggests potential interactions with hydrogen bonding and hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
- 4-[(5-chloro-2-hydroxyphenyl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol
- 4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol
Uniqueness
The uniqueness of 4-[(5-chloro-2-hydroxyphenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential biological activities. This makes it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C27H23ClN4O3 |
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Molecular Weight |
486.9 g/mol |
IUPAC Name |
4-[(5-chloro-2-hydroxyphenyl)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C27H23ClN4O3/c1-16-23(26(34)31(29-16)19-9-5-3-6-10-19)25(21-15-18(28)13-14-22(21)33)24-17(2)30-32(27(24)35)20-11-7-4-8-12-20/h3-15,25,29-30,33H,1-2H3 |
InChI Key |
VUGBABCGXFDDSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C3=C(C=CC(=C3)Cl)O)C4=C(NN(C4=O)C5=CC=CC=C5)C |
Origin of Product |
United States |
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